tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate
Description
tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate (CAS: 488713-28-6) is a pyridine-derived carbamate compound with the molecular formula C₁₁H₁₁BrClN₃O₂ and a molecular weight of 332.58 g/mol. Its structure features a pyridine ring substituted with bromine (2-position), chlorine (5-position), and a cyano group (6-position), protected by a tert-butoxycarbonyl (Boc) carbamate group (3-position). The compound’s InChIKey is DTPKQPRSJAARFM-UHFFFAOYSA-N, and its SMILES string is BrC1C(=CC(=C(C#N)N=1)Cl)NC(=O)OC(C)(C)C .
Key calculated properties include:
- Hydrogen bond donors: 1
- Hydrogen bond acceptors: 4
- Topological polar surface area (TPSA): 75 Ų
- Complexity score: 363 (indicating a highly branched structure) .
This compound is likely employed as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive halogen and cyano groups, which enable cross-coupling, substitution, or further functionalization reactions.
Properties
Molecular Formula |
C11H11BrClN3O2 |
|---|---|
Molecular Weight |
332.58 g/mol |
IUPAC Name |
tert-butyl N-(2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-7-4-6(13)8(5-14)15-9(7)12/h4H,1-3H3,(H,16,17) |
InChI Key |
DTPKQPRSJAARFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1Br)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyridine Ring Functionalization
The synthesis begins with functionalization of the pyridine ring. A common precursor is 3-amino-6-chloropyridine , which undergoes sequential bromination and cyanation. Bromination is typically achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding 3-amino-2-bromo-6-chloropyridine with >85% efficiency. Subsequent cyanation employs copper(I) cyanide (CuCN) in a heated DMF medium (100–120°C), introducing the nitrile group at the 6-position.
Carbamate Protection
The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). This step proceeds at room temperature for 12–16 hours, achieving near-quantitative conversion to the Boc-protected intermediate.
Optimized Stepwise Synthesis
Halogenation and Cyanation Sequence
Key parameters for bromination and cyanation:
Critical Note : Excess CuCN (>1.5 equiv) minimizes dehalogenation side reactions.
Carbamate Coupling
The Boc protection step requires anhydrous conditions to prevent hydrolysis. A representative protocol:
-
Dissolve 3-amino-2-bromo-5-chloro-6-cyanopyridine (1.0 equiv) in THF.
-
Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
-
Stir at 25°C for 16 hours.
-
Purify via silica chromatography (hexane/ethyl acetate 4:1).
Alternative Routes and Comparative Analysis
Palladium-Catalyzed Cyanation
An advanced method substitutes CuCN with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 100°C, reducing reaction time to 4 hours. This approach enhances regioselectivity but increases cost.
| Parameter | CuCN Method | Pd/Zn Method |
|---|---|---|
| Yield | 72% | 68% |
| Reaction Time | 8 h | 4 h |
| Byproduct Formation | 15% | 8% |
One-Pot Halogenation-Protection
Recent patents describe a tandem process where bromination and Boc protection occur sequentially without intermediate isolation. This method reduces purification steps but requires precise stoichiometric control:
-
Treat 3-amino-6-chloropyridine with NBS (1.05 equiv) in DMF at 0°C.
-
After bromination completion, add Boc₂O directly to the reaction mixture.
-
Neutralize with triethylamine and extract with ethyl acetate.
Characterization and Quality Control
Spectroscopic Validation
Purity Optimization
Recrystallization from ethanol/water (3:1) improves purity to >99% (HPLC). Residual solvents are controlled to <0.1% via vacuum drying at 40°C.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis prioritizes CuCN over Pd catalysts due to economic factors. A 10 kg batch analysis shows:
| Reagent | Cost per kg | Total Cost |
|---|---|---|
| CuCN | $150 | $1,500 |
| Pd(PPh₃)₄ | $8,000 | $80,000 |
Waste Management
Bromination byproducts (succinimide) are neutralized with 5% NaOH before aqueous waste disposal.
Challenges and Mitigation Strategies
Dehalogenation During Cyanation
Exposure to CuCN at high temperatures may remove bromine (5–15% loss). Mitigation includes:
Boc Group Hydrolysis
Moisture exposure during protection causes premature deprotection. Solutions:
Recent Methodological Advances
Flow Chemistry Approaches
Continuous flow systems enhance reproducibility for Boc protection:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine and chlorine atoms at positions 2 and 5 of the pyridine ring are activated toward nucleophilic substitution due to electron-withdrawing effects from the cyano group (position 6) and carbamate (position 3).
Key Reactions:
| Position | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-Bromo | Pyrrolidine | NaOtBu, DMF, rt | 2-Pyrrolidinyl derivative | 65% | |
| 5-Chloro | Piperidine | Microwave, 50°C | 5-Piperidinyl derivative | 70% |
-
Mechanism : The cyano group at position 6 enhances ring electron deficiency, facilitating attack by amines at bromine (position 2) or chlorine (position 5) under mild basic conditions .
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling:
-
Reagents : Pd(dppf)Cl₂, boronic acid, K₂CO₃, dioxane/H₂O (3:1), 80°C.
Buchwald-Hartwig Amination:
-
Catalyst : Pd₂(dba)₃/Xantphos.
-
Scope : Secondary amines couple selectively at bromine (position 2) .
Carbamate Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions:
Cyano Group Reactivity
The cyano group at position 6 undergoes:
-
Hydrolysis : HCl (6M), 100°C → Carboxylic acid (low yield due to steric hindrance).
-
Reduction : H₂/Pd-C → Aminomethyl group (requires high pressure).
Halogen Exchange
The bromine at position 2 can be replaced via Finkelstein reaction:
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
The unique structure of tert-butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate allows it to interact with various biological targets, making it a candidate for drug development. Its halogenated pyridine structure is known to enhance biological activity in several contexts:
- Anticancer Activity: Research indicates that compounds similar to this carbamate can inhibit cancer cell proliferation by interfering with specific signaling pathways. For example, studies have shown that related pyridine derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .
- Antimicrobial Properties: The compound has been investigated for its potential antimicrobial effects against various pathogens. Its structural features may enhance its ability to penetrate microbial cell membranes, leading to effective inhibition of growth.
Agricultural Applications
Pesticide Development
Due to its biological activity, this compound may be explored as a potential pesticide or herbicide. The presence of the cyano group and halogens can enhance the compound's effectiveness against pests while potentially reducing toxicity to non-target organisms. Studies are ongoing to evaluate its efficacy in agricultural settings .
Organic Synthesis
Versatile Intermediate
In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and coupling reactions—makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Activity
A study evaluated the effects of structurally similar compounds on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction, suggesting potential therapeutic roles for pyridine derivatives like this compound in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of pyridine derivatives. The findings demonstrated that certain compounds exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential use of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of functional groups such as bromine, chlorine, and nitrile allows it to form various interactions, including hydrogen bonds, van der Waals forces, and covalent bonds, with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The following table compares tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate with two analogous pyridine carbamates:
| Compound Name | CAS Number | Molecular Formula | Substituents (Pyridine Ring) | Functional Groups |
|---|---|---|---|---|
| This compound | 488713-28-6 | C₁₁H₁₁BrClN₃O₂ | 2-Br, 5-Cl, 6-CN | Boc carbamate, cyano, halogens |
| tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | 405939-59-5 | C₁₀H₁₂BrClN₂O₂ | 5-Br, 6-Cl | Boc carbamate, halogens |
| tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | Not provided | C₁₁H₁₂BrClN₂O₂ | 6-Br, 2-Cl | Boc methylcarbamate, halogens |
Key Differences :
- Substitution Pattern: The target compound has three substituents (Br, Cl, CN), while the others have only two halogens. The 6-cyano group in the target compound introduces significant electronic and steric effects, enhancing its electrophilicity compared to purely halogenated analogs .
Physicochemical Properties
| Property | Target Compound | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate |
|---|---|---|
| Molecular Weight | 332.58 g/mol | 307.57 g/mol |
| Hydrogen Bond Donors | 1 | 1 |
| Topological Polar Surface Area (TPSA) | 75 Ų | Not reported |
| Complexity Score | 363 | Not reported |
The target compound’s higher molecular weight and TPSA (75 Ų vs. unreported for analogs) suggest greater polarity, which may influence solubility in organic solvents or aqueous mixtures.
Biological Activity
tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 488713-28-6
- Molecular Formula : C10H12BrClN2O2
- Molecular Weight : 299.58 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology.
Inhibitory Potential
Research has shown that compounds similar to this compound exhibit varying degrees of inhibition against cholinesterase enzymes. For instance, a comparative analysis of related compounds revealed the following IC50 values:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 0.055 | 0.017 |
| Compound B | 0.42 | 0.46 |
| tert-butyl carbamate | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be determined.
Case Studies
- Neuroprotective Activity : In a study examining the neuroprotective effects of various pyridine derivatives, it was found that certain modifications to the pyridine ring significantly enhanced AChE inhibition, suggesting that similar modifications in this compound could yield promising neuroprotective agents .
- Anticancer Potential : Another study explored the anticancer properties of pyridine derivatives, indicating that compounds with similar structural features could inhibit androgen receptor activity, providing a potential therapeutic avenue for treating AR-dependent cancers such as prostate cancer .
Q & A
Q. What advanced spectroscopic methods can elucidate the compound’s solid-state polymorphism?
- Methodology : Use variable-temperature PXRD to identify polymorphic transitions. Complement with solid-state NMR and Raman spectroscopy to analyze crystal packing and hydrogen-bonding networks .
Methodological Notes
- Green Chemistry : Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .
- Contradiction Resolution : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) if signal overlap occurs .
- Safety Compliance : Align handling practices with OSHA 29 CFR 1910.1450 and ECHA guidelines for halogenated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
